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Compound of Interest

Compound Name: 1,8-Dinitroanthraquinone

Cat. No.: B085473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,8-dinitroanthraquinone from

anthraquinone, a critical intermediate in the production of various dyes and pharmaceuticals.

This document provides a comprehensive overview of prevalent synthesis methodologies,

detailed experimental protocols, and quantitative data to support researchers in their laboratory

and development endeavors.

Introduction
Anthraquinone and its derivatives are fundamental scaffolds in medicinal chemistry and

materials science. The introduction of nitro groups into the anthraquinone core at the 1 and 8

positions significantly alters its electronic and steric properties, making 1,8-
dinitroanthraquinone a valuable precursor for a range of functionalized molecules. The

synthesis primarily involves the direct nitration of anthraquinone, a process that requires careful

control of reaction conditions to achieve desired isomer selectivity and yield. This guide will

explore the key methods for this transformation.

Synthesis Methodologies
The nitration of anthraquinone to produce 1,8-dinitroanthraquinone can be broadly

categorized into two main approaches: nitration with nitric acid alone and nitration using a

mixture of nitric and sulfuric acids. The choice of method influences the reaction rate, isomer

distribution, and overall yield.
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Nitration with Concentrated Nitric Acid
This method involves the direct treatment of anthraquinone with concentrated nitric acid. The

reaction temperature and the molar ratio of nitric acid to anthraquinone are critical parameters

that must be optimized to favor the formation of the 1,8-dinitro isomer over other isomers, such

as the 1,5-dinitroanthraquinone.

Nitration with Mixed Acid (Nitric Acid and Sulfuric Acid)
The use of a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric

acid (oleum), is a powerful method for electrophilic aromatic substitution. The sulfuric acid acts

as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺),

which then attacks the anthraquinone ring. This method often allows for lower reaction

temperatures and can influence the isomeric ratio of the dinitroanthraquinone products.

Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols.

These values provide a comparative overview of the reaction conditions and their impact on

yield and product purity.

Table 1: Nitration of Anthraquinone with Concentrated Nitric Acid

Molar Ratio
(HNO₃:Anth
raquinone)

Temperatur
e (°C)

Reaction
Time
(hours)

Purity of
1,8-
Dinitroanthr
aquinone
(%)

Yield (% of
theory)

Reference

40:1 35 1.75 98.5 64.7 [1]

50:1 Not specified 25 Not specified Not specified [2]

15:1 35 14 Not specified Not specified [2]

80:1 25 2
92.2 (in a

fraction)

23 (of the

fraction)
[2]

Table 2: Nitration of Anthraquinone with Mixed Acid (HNO₃/H₂SO₄)
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H₂SO₄
Concentrati
on

Temperatur
e (°C)

Reaction
Time
(hours)

Purity of
1,8-
Dinitroanthr
aquinone
(%)

Yield (% of
theory)

Reference

20% Oleum

Room Temp -

> 60-65 ->

70-75

15 -> 2 -> 6 90 Not specified [3]

20% Oleum
Not specified

-> 80-85
3 -> 1 -> 2 Not specified Not specified [3]

98% H₂SO₄

with 104.5%

Oleum

-10 to -5 4 + 2 Not specified Not specified [4]

98.5% HNO₃

with 104.5%

Oleum

-20 to -15 4 + 2 Not specified Not specified [4]

Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of 1,8-
dinitroanthraquinone.

Protocol 1: Nitration with Concentrated Nitric Acid
This protocol is based on a method that yields a high-purity product.[1]

Materials:

Anthraquinone (208 g)

99% Nitric Acid (2,540 g)

Water

Methanol
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Sulpholane or 1-Chloronaphthalene (for recrystallization)

Procedure:

In a suitable reaction vessel, stir 208 g of anthraquinone with 2,540 g of 99% strength nitric

acid (molar ratio of 40:1).

Maintain the temperature at 35°C and continue stirring for 1.75 hours.

After the reaction, add approximately 165 g of water to the mixture. This will cause the 1,5-

dinitroanthraquinone isomer to precipitate.

Filter off the precipitated 1,5-dinitroanthraquinone.

To the filtrate, add a further 244 g of water to precipitate the 1,8-dinitroanthraquinone.

Filter off the crude 1,8-dinitroanthraquinone.

For purification, the crude product can be recrystallized. For example, dissolve the product in

hot sulpholane (at 190°C) until all the solid has gone into solution.

Allow the solution to cool to 40°C over 30 minutes, then stir for an additional 30 minutes.

Filter the recrystallized product, wash with a small amount of sulpholane, and then with

methanol until free from the solvent.

A second recrystallization may be performed to achieve a purity of up to 99.0%.

Protocol 2: Nitration with Mixed Acid
This protocol describes a method using a mixture of nitric acid and oleum.[3]

Materials:

Anthraquinone (100 g)

20% Oleum (400 ml)

Anhydrous Nitrating Acid (33% HNO₃ in H₂SO₄) (134 ml)
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Water

Procedure:

Dissolve 100 g of anthraquinone in 400 ml of 20% strength oleum in a reaction vessel.

Over the course of 3 hours, add a total of 134 ml of an anhydrous nitrating acid containing

33% nitric acid.

Stir the mixture for an additional 15 hours at room temperature.

Heat the mixture for 2 hours at 60-65°C, and then for 6 hours at 70-75°C.

Filter the hot mixture through a pre-warmed frit at 70°C to separate the 1,5-

dinitroanthraquinone.

Wash the residue with 100 ml of 15% strength oleum and then with 40 ml of anhydrous

H₂SO₄.

Dilute the filtrate with 60 g of water and filter while cold to yield the 1,8-
dinitroanthraquinone fraction.

Visualization of Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis Stage Separation Stage Purification Stage

Anthraquinone Nitration Reaction

Nitrating Agent
(HNO3 or HNO3/H2SO4)

Crude Dinitroanthraquinone
(Mixture of Isomers)

Fractional Precipitation
(Addition of Water) Filtration 1,5-Dinitroanthraquinone

(Precipitate)

Filtrate containing
1,8-Dinitroanthraquinone

Precipitation of 1,8-Isomer
(Further Water Addition) Filtration Crude 1,8-Dinitroanthraquinone Recrystallization

(e.g., from Sulpholane) Pure 1,8-Dinitroanthraquinone
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Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of 1,8-dinitroanthraquinone.

Nitration with HNO3 alone Nitration with HNO3/H2SO4

Anthraquinone + conc. HNO3

Higher Temperature
(e.g., 35°C)

Simpler Reagent System

Anthraquinone + HNO3 + H2SO4

Formation of NO2+
(Stronger Electrophile)

Potentially Higher Reactivity
Allows for Lower Temperatures

Click to download full resolution via product page

Caption: Comparison of nitrating agents for anthraquinone dinitration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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anthraquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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